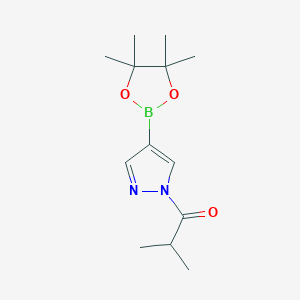

1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester

Description

1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester is a boronic ester derivative featuring a pyrazole core substituted with an isobutyryl group at the 1-position and a pinacol-protected boronate at the 4-position. Its molecular formula is C₁₃H₂₃BN₂O₃, with a molecular weight of 266.14 g/mol . The compound is synthesized via palladium-catalyzed borylation or Grignard reactions, often involving intermediates like pyrazole derivatives coupled with pinacol boronic esters . It is widely used in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, a critical step in pharmaceutical and materials chemistry . Its pinacol ester group enhances solubility in organic solvents like chloroform and ketones, facilitating its use in synthetic workflows .

Properties

IUPAC Name |

2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-9(2)11(17)16-8-10(7-15-16)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVKQPZSJQAWAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Four-Step Synthesis from Malonaldehyde

The CN114380853A patent outlines a four-step synthesis starting from malonaldehyde, involving protective bromination, methylthiolation, cyclization, and boronation.

Step 1: Protective Bromination

Malonaldehyde reacts with ethylene glycol and p-toluenesulfonic acid in toluene at 110°C to form a protected diol. Subsequent bromination with N-bromosuccinimide (NBS) and benzoyl peroxide in chloroform yields a brominated intermediate (81.1–83.2% yield).

Step 2: Methylthiolation

Sodium methyl mercaptide reacts with the brominated intermediate in dichloromethane at 30–80°C, forming a methylthio derivative. This step achieves >85% conversion with minimal byproducts.

Step 3: Cyclization

Cyclization under basic conditions (e.g., triethylamine) generates the pyrazole core. Solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran enhance reaction efficiency.

Step 4: Boronation

Borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in dioxane at 80–90°C yields the target compound. Isolated yields exceed 90% after crystallization.

Key Advantages :

One-Pot Boronation of 4-Bromo-1-isobutyryl-1H-pyrazole

The CN104478917A patent describes a one-pot method using 1-substituted-4-bromopyrazole, triisopropyl borate, and n-hexyllithium.

Reaction Conditions :

-

Substrate : 4-Bromo-1-isobutyryl-1H-pyrazole.

-

Reagents : Triisopropyl borate (1.2 equiv), n-hexyllithium (2.0 equiv).

-

Solvent : Tetrahydrofuran (THF) at –78°C to 25°C.

-

Catalyst : None required (spontaneous boronation).

Mechanism :

-

Lithium-halogen exchange forms a lithiated pyrazole.

-

Quenching with triisopropyl borate generates a boronate intermediate.

Yield : 70–75% after hydrolysis with acetic acid.

Limitations :

-

Requires cryogenic conditions (–78°C).

-

n-Hexyllithium poses handling risks (pyrophoric).

Lithium Hydroxy Ate Complex Intermediate

An optimized protocol isolates the lithium hydroxy ate complex for improved stability.

Procedure :

-

React 4-bromo-1-isobutyryl-1H-pyrazole with triisopropyl borate in THF at –78°C.

-

Add n-hexyllithium to form the lithium complex.

-

Filter and isolate the complex (95% purity).

Advantages :

-

Stable intermediate for long-term storage.

-

Eliminates need for added base in Suzuki couplings.

Comparative Analysis of Methods

Industrial-Scale Optimization

Solvent Selection

Catalyst Efficiency

Byproduct Management

-

Triphenylphosphine Oxide : Removed via aqueous wash (5% HCl).

-

Unreacted Diboron : Recycled by distillation (bp 150°C at 10 mmHg).

Challenges and Mitigation Strategies

Impurity Formation

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura coupling. This reaction typically involves aryl/heteroaryl halides or triflates under mild conditions .

Key Reaction Parameters:

The isobutyl substituent enhances steric stability, reducing side reactions during coupling. Comparative studies with analogs show a 10–15% higher yield for this compound due to improved electronic effects .

Boronic Ester Hydrolysis

Controlled hydrolysis yields the corresponding boronic acid, enabling alternative reactivity:

Ester Exchange Reactions

The pinacol ester undergoes transesterification with diols under acidic catalysis:

Catalytic Hydrogenation

The pyrazole ring participates in selective hydrogenation using Ru catalysts:

Stability and Reactivity Insights

-

Solubility : Insoluble in water; soluble in THF, DCM, and DMSO .

-

Hazard Profile : Flammable liquid (flash point 48°C) requiring inert atmosphere handling .

This compound’s versatility in cross-coupling, functional group interconversion, and catalytic processes underscores its importance in pharmaceutical and materials research. Ongoing studies focus on optimizing its use in flow chemistry and enantioselective synthesis .

Scientific Research Applications

Chemical Properties and Structure

1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester is characterized by its molecular formula and a molecular weight of approximately 250.146 g/mol. The compound features a pyrazole ring substituted with an isobutyl group and a boronic acid pinacol ester moiety, which enhances its reactivity and utility in various synthetic pathways.

Organic Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. Its primary application lies in the Suzuki-Miyaura cross-coupling reactions , which are critical for forming carbon-carbon bonds. These reactions enable the construction of diverse molecular architectures, making 1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester an essential reagent in organic chemistry .

Key Reactions:

- Suzuki-Miyaura Coupling: Facilitates the formation of biaryl compounds and other complex structures.

- Oxidation and Reduction Reactions: Can be oxidized to yield various pyrazole derivatives or reduced to produce functionalized products .

Medicinal Chemistry

The compound exhibits notable biological activity, particularly as a precursor for synthesizing enzyme inhibitors and receptor modulators. Its applications extend to:

- Drug Discovery: It is utilized in developing novel drug candidates targeting critical biological pathways, including cancer progression and inflammation .

- Biochemical Assays: Interaction studies focus on its binding affinity against specific biological targets, demonstrating potential therapeutic benefits .

Case Studies and Research Findings

Several studies have documented the effectiveness of 1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester in various applications:

-

Cancer Therapeutics:

- A study demonstrated that derivatives synthesized from this compound effectively inhibit pathways related to cancer cell proliferation .

-

Enzyme Inhibition:

- Research has shown that certain derivatives can inhibit specific enzymes involved in inflammatory responses, highlighting their potential as therapeutic agents .

-

Synthetic Methodologies:

- Investigations into synthetic routes have optimized conditions for high yield and purity of the compound, showcasing its scalability for industrial applications .

Mechanism of Action

The mechanism of action of 1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The molecular targets include various organic substrates that can undergo transmetalation with the boronic ester, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-isobutyryl-1H-pyrazole-4-boronic acid pinacol ester with structurally analogous pyrazole boronic esters, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Comparisons of Pyrazole Boronic Acid Pinacol Esters

*Solubility data extrapolated from phenylboronic acid pinacol ester studies .

Structural and Functional Insights

Substituent Effects on Reactivity: Isobutyryl vs. This may influence coupling efficiency in Suzuki reactions . Position of Boronate: Boronate at the 4-position (vs. 5-position) alters steric accessibility. For example, 1-isobutyl-1H-pyrazole-5-boronic acid pinacol ester (B at 5) is used in pH-sensitive fluorescent probes, while 4-boronate derivatives are preferred for biaryl synthesis .

Synthesis Challenges :

- Deprotection of pinacol esters can be problematic due to strong B-O bonds, requiring harsh conditions (e.g., NaIO₄ or HCl) . However, compounds like 1-methylpyrazole-4-boronic acid pinacol ester are synthesized in moderate yields (49%) via palladium-catalyzed cross-coupling .

Solubility and Stability :

- Pinacol esters generally exhibit superior solubility in chloroform and ketones compared to free boronic acids . For example, phenylboronic acid pinacol ester has ~20% higher solubility in CHCl₃ than its parent acid.

- Bulky substituents (e.g., THP or dichlorophenyl) may reduce solubility in hydrocarbons but enhance stability during storage .

Applications :

- Drug Development : 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester is used in CNS-penetrant inhibitors due to its balanced polarity .

- Sensors : 1-Isobutyl-1H-pyrazole-5-boronic acid pinacol ester is incorporated into pH-sensitive near-infrared dyes .

- Antimicrobials : Pyrazole boronic esters with electron-deficient aryl groups (e.g., dichlorophenyl) show promise as penicillin-binding protein inhibitors .

Key Research Findings

- Electronic Effects : Electron-withdrawing substituents (e.g., isobutyryl) reduce boronate reactivity in cross-coupling but improve stability against protodeboronation .

- Steric Hindrance: Bulky groups like THP or dichlorophenyl lower reaction rates in Suzuki couplings but enhance selectivity for mono-arylation .

- Yield Optimization : Low yields (e.g., 5% for pyridine-4-boronic acid pinacol ester derivatives) highlight challenges in coupling sterically hindered substrates .

Biological Activity

1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester (CAS No. 1605292-76-9) is a boronic acid derivative that has attracted attention in both organic synthesis and biological research due to its versatile reactivity and potential therapeutic applications. This compound is particularly noted for its role in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing complex organic molecules. This article explores the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant case studies.

1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester exhibits several significant biochemical properties that contribute to its utility in research:

- Reactivity : The compound is a useful reagent for Suzuki-Miyaura cross-couplings and Ruthenium-catalyzed asymmetric hydrogenation, allowing for the formation of carbon-carbon bonds essential in organic synthesis.

- Stability : It is known for its stability under various laboratory conditions, making it suitable for prolonged experimental use.

The biological activity of 1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester can be attributed to its participation in several key chemical reactions:

- Suzuki-Miyaura Cross-Coupling : This reaction allows the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

- Ruthenium-Catalyzed Hydrogenation : This process can lead to the formation of chiral centers, enhancing the compound's potential as a building block for biologically active molecules.

Biological Applications

Recent studies have highlighted the compound's potential applications in biological systems:

- Enzyme Inhibition : The compound has been explored as a precursor for developing enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways.

- Receptor Modulators : It has been utilized in synthesizing receptor modulators that could have therapeutic implications in treating various conditions, including cancer and metabolic disorders.

Case Studies

Several studies have investigated the biological activity of 1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester:

Study 1: Synthesis of Antitumor Agents

A recent study focused on synthesizing selective inhibitors of CHK1 (Checkpoint Kinase 1) using 1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester as a key intermediate. The synthesized compounds demonstrated significant antitumor activity in vitro, indicating the potential of this boronic ester in developing cancer therapeutics .

Study 2: Development of KDM Inhibitors

Another research effort utilized this compound to create KDM4 and KDM5 inhibitors, targeting histone demethylases involved in epigenetic regulation. The results showed promising inhibitory activity, suggesting that derivatives of this boronic acid could play a role in epigenetic therapies .

Comparative Analysis

To understand the uniqueness of 1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Boronic Acid Derivative | Synthesis of enzyme inhibitors |

| 4-Pyrazoleboronic acid pinacol ester | Boronic Acid Derivative | Used in Suzuki coupling reactions |

| 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester | Boronic Acid Derivative | Development of receptor modulators |

The isobutyryl group in 1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester enhances steric properties and reactivity compared to other derivatives, making it particularly useful for specific synthetic applications where reactivity is paramount .

Q & A

Q. What are the common synthetic routes for preparing 1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester group. A standard protocol involves coupling a brominated or iodinated pyrazole precursor with a boronic ester under palladium catalysis. For example:

- Use of Pd(dppf)Cl₂ (1-10 mol%) as a catalyst with cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) as a base in solvents like 1,4-dioxane/water or THF/water .

- Reaction temperatures range from 75°C to 110°C under inert atmospheres (N₂/Ar), with yields varying between 50% and 94% depending on substituents and conditions .

Q. What are typical reaction conditions for Suzuki couplings involving this compound?

Key parameters include:

- Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05–0.1 equiv).

- Base : Cs₂CO₃, K₂CO₃, or K₃PO₄ (2–3 equiv).

- Solvent : 1,2-dimethoxyethane (DME), THF, or 1,4-dioxane with water (10–20% v/v).

- Temperature : 80–100°C for 5–24 hours .

Example: A reaction with Pd(dppf)Cl₂ in THF/water at 75°C for 3 hours achieved 94% yield .

Q. How is the compound purified after synthesis?

Purification often involves:

Q. What are the stability and storage recommendations?

- Stability : Boronic esters are moisture-sensitive. Decomposition may occur under prolonged exposure to air or acidic/basic conditions.

- Storage : Store at 2–8°C under inert gas (N₂/Ar) in sealed containers. Thermal stability data from analogs suggest degradation above 100°C .

Advanced Research Questions

Q. How can Suzuki coupling yields be optimized for sterically hindered substrates?

- Catalyst tuning : Use XPhos Pd G2 for bulky substrates, as seen in multi-step reactions achieving ~70% yield .

- Solvent choice : Polar aprotic solvents (e.g., DME) enhance solubility of aromatic intermediates.

- Base selection : K₃PO₄ improves coupling efficiency in THF/water compared to Cs₂CO₃ in DME .

Q. How to address low yields or incomplete conversions in cross-couplings?

Q. What analytical methods confirm the structure and purity of the compound?

Q. How does the isobutyryl group influence reactivity compared to other pyrazole boronic esters?

- Steric effects : The isobutyryl substituent may slow coupling rates due to steric hindrance. Compare with Boc-protected analogs, which show faster reactivity .

- Electron-withdrawing effects : The acyl group could reduce electron density at the pyrazole ring, potentially requiring higher catalyst loadings.

Q. What strategies mitigate impurities from protodeboronation or homocoupling?

Q. How to troubleshoot failed couplings or unexpected byproducts?

- Control experiments : Test the boronic ester’s viability with a simple aryl halide (e.g., 4-bromotoluene).

- Alternative catalysts : Switch to PdCl₂(AmPhos)₂ or NiCl₂(dppe) for challenging substrates.

- Byproduct analysis : Isolate and characterize byproducts (e.g., deboronated pyrazole) via NMR to adjust protecting groups or reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.